Ribociclib is a specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by regulating the transition from G1 to S phase []. By inhibiting CDK4/6, ribociclib essentially halts cell division, hindering the growth and proliferation of cancer cells.
The primary focus of ribociclib research lies in its application for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (ABC) []. Clinical trials, such as MONALEESA-2, have demonstrated its effectiveness in extending progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy compared to endocrine therapy alone [].
Emerging research suggests that ribociclib might have additional benefits beyond cell cycle arrest. Studies like the RIBECCA trial indicate that ribociclib treatment can positively influence the immune response in patients with HR+ breast cancer []. It appears to activate the existing immune system rather than inducing a new one, potentially paving the way for combination therapies with immunotherapies to further enhance the immune response [].